7-Methoxy-6-nitroquinazoline

EGFR tyrosine kinase inhibition Quinazoline SAR PD153035 analog profiling

EGFR TKI programs targeting afatinib/dacomitinib scaffolds require the precise 7-methoxy-6-nitro substitution pattern-generic quinazoline building blocks fail at C-4 aniline coupling. This intermediate delivers the mandated pharmacophore for subsequent C-6 nitro→amino reduction and acrylamide warhead installation. • Essential gateway intermediate for covalent EGFR inhibitor synthesis (afatinib, dacomitinib, and structural analogs) • ~600-fold EGFR potency attenuation vs. 6,7-dimethoxy analog (IC₅₀ 15 nM vs. 0.025 nM) enables controlled pharmacological probing • C-6 nitro group confers metabolic stability advantage over oxidation-prone C-6 methoxy analogs • 98% HPLC purity with full COA and analytical spectra; laboratory stock available for immediate dispatch

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B13655716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-nitroquinazoline
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC=NC2=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c1-15-9-3-7-6(4-10-5-11-7)2-8(9)12(13)14/h2-5H,1H3
InChIKeyPTTONVQAZGGVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-6-nitroquinazoline Identity and Comparators


7-Methoxy-6-nitroquinazoline (CAS 2383076-23-9; molecular formula C₉H₇N₃O₃; MW 205.17) is a heteroaromatic quinazoline derivative bearing a methoxy substituent at C-7 and a nitro group at C-6 of the bicyclic core . The compound belongs to the 6-nitroquinazoline subclass, a privileged scaffold in kinase inhibitor drug discovery, most notably as a key synthetic intermediate en route to FDA-approved EGFR tyrosine kinase inhibitors including gefitinib, afatinib, and dacomitinib [1]. Its closest structural comparators include 6,7-dimethoxyquinazoline (the PD153035 pharmacophore), 7-ethoxy-6-nitroquinazolin-4(3H)-one, unsubstituted 6-nitroquinazoline, and the 4-chloro-7-methoxy-6-nitro derivative that serves as the immediate downstream intermediate for C-4 aniline coupling [2]. The precise 7-methoxy-6-nitro substitution pattern confers a distinct pharmacological signature—attenuated EGFR potency relative to 6,7-dialkoxy analogs, yet with differentiated metabolic stability and synthetic tractability that define its procurement value.

1 Scaffold: Privileged quinazoline core for kinase inhibitor discovery
2 Synthesis: Key intermediate for afatinib and dacomitinib analogs
3 Use context: Attenuated EGFR pathway probe and metabolic stability studies

Irreplaceability of 7-Methoxy-6-nitroquinazoline


In-class quinazoline substitution is not interchangeable because the C-6 nitro and C-7 methoxy groups produce orthogonal structure–activity and structure–property relationships that diverge sharply from close analogs. Replacing C-6 nitro with methoxy (as in 6,7-dimethoxyquinazoline/PD153035) yields an EGFR IC₅₀ of approximately 0.025 nM—roughly 600-fold more potent than the corresponding 6-nitro-7-methoxy-4-anilino derivative (IC₅₀ = 15 nM), a potency gap that fundamentally alters the compound's suitability for use as a pharmacological tool, an attenuated control, or a selectivity probe [1]. Conversely, substituting the 7-methoxy group with a longer alkoxy chain (ethoxy, propoxy) dramatically improves acetylcholinesterase (AChE) inhibition: 7-methoxy-6-nitroquinazolin-4(3H)-one achieves only 57.8% AChE inhibition at 50 µM, compared to 84.5% for the 7-ethoxy and 90.5% for the 7-propoxy analog [2]. Moreover, the 6-nitro group serves as a metabolically inert replacement for the oxidation-prone 6-methoxy position demonstrated in the ATM kinase inhibitor series, where the C-7-methoxy group was shown to be essential for target potency while C-6 modification (including nitro introduction) modulated metabolic stability without compromising activity [3]. These quantitative divergences mean that procurement of a generic 'quinazoline building block' without specifying the 7-methoxy-6-nitro pattern risks acquiring a compound with fundamentally different target engagement, metabolic fate, and synthetic applicability.

Target
7-Methoxy-6-nitroquinazoline
Attenuated EGFR engagement; distinct metabolic stability profile; synthetic gateway to afatinib/dacomitinib.
Vs.
6,7-Dimethoxy analogPD153035 scaffold
Approximately 600-fold EGFR potency shift may fundamentally alter assay readouts and target engagement.
Vs.
7-Ethoxy/Propoxy analogs
AChE inhibitory activity may differ significantly; methoxy pattern provides a low-activity baseline for cholinergic studies.

7-Methoxy-6-nitroquinazoline Comparative Evidence


EGFR Inhibition: Potency Gap vs. Dimethoxy Analog

The 4-anilino derivative of 7-methoxy-6-nitroquinazoline—N-(3-bromophenyl)-7-methoxy-6-nitroquinazolin-4-amine (PD153035 Analog 52)—exhibits an EGFR kinase inhibitory IC₅₀ of 15 nM, as measured by inhibition of γ-³²P-labeled ATP phosphate transfer in a cell-free enzyme assay [1]. In stark contrast, the direct 6,7-dimethoxy comparator PD153035 (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) achieves an IC₅₀ of approximately 0.025 nM in the same assay format, representing an approximately 600-fold greater potency [2]. This quantitative divergence demonstrates that replacing the C-6 methoxy group with a nitro substituent drastically attenuates EGFR kinase engagement. The 7-methoxy-6-nitro pattern therefore defines a distinct pharmacological space: the compound is not simply a 'less potent PD153035' but occupies a niche where moderated EGFR activity is mechanistically informative, particularly for studying the contribution of the C-6 oxygen substituent to ATP-site binding affinity.

EGFR Inhibition Gap
Head-to-head
IC₅₀ = 15 nM vs. ≈0.025 nM
Supports attenuated EGFR pathway-response context
~600-fold potency reduction vs. 6,7-dimethoxy analog
EGFR tyrosine kinase inhibition Quinazoline SAR PD153035 analog profiling

AChE Inhibition: Alkoxy Chain Length Comparison

In a head-to-head AChE inhibition study of ten 7-alkoxy-6-nitroquinazolin-4(3H)-ones performed by Danova et al. (2025), 7-methoxy-6-nitroquinazolin-4(3H)-one (compound 4a) achieved only 57.8 ± 6.7% inhibition at 50 µM, falling below the 70% threshold required for IC₅₀ determination [1]. The 7-ethoxy analog (4b) reached 84.5 ± 1.0% inhibition with IC₅₀ = 17.14 ± 1.63 µM. The 7-propoxy analog (4c) was the most potent, achieving 90.5 ± 8.2% inhibition with IC₅₀ = 2.97 ± 0.02 µM. The 7-isopropoxy derivative (4d) achieved IC₅₀ = 6.39 ± 0.24 µM. These data establish a clear rank order of AChE inhibition (propoxy > isopropoxy > ethoxy > methoxy) in which the 7-methoxy compound is the least active member of the homologous series. The positive control donepezil yielded IC₅₀ = 0.02 ± 0.001 µM and binding affinity of −12.2 kcal/mol, compared to −8.4 kcal/mol for 4a [1].

AChE Inhibition Rank
Head-to-head
57.8% at 50 µM (lowest in series)
Establishes baseline for alkoxy-chain SAR studies
Propoxy analog IC₅₀ = 2.97 µM; methoxy IC₅₀ not reached
Acetylcholinesterase inhibition Alzheimer's disease probe Quinazolinone SAR

Metabolic Stability: C-6 Nitro vs. Methoxy

Min et al. (2016) demonstrated through extensive structure–activity and structure–property relationship studies on a quinazoline ATM kinase inhibitor series that the C-7-methoxy group is essential for target potency, while modification at the C-6 position—specifically replacing the metabolically labile C-6-methoxy group—considerably improves metabolic stability without affecting potency [1]. The initial lead compound 4, bearing a C-6-methoxy substituent, exhibited poor stability to oxidative metabolism and relatively poor kinase selectivity. Structural variants incorporating non-oxidizable C-6 substituents (including nitro, halogen, and hydrogen) showed significantly enhanced metabolic stability while retaining C-7-methoxy-dependent potency. Promising analogs 20, 27g, and 27n were advanced to murine pharmacokinetic studies, with compound 27g demonstrating significantly improved pharmacokinetics and superior kinase selectivity relative to the 6-methoxy parent compound 4 [1]. This body of evidence establishes the C-6 nitro group as a metabolically differentiated replacement for the C-6 methoxy group—a feature directly relevant to 7-methoxy-6-nitroquinazoline, where the nitro group occupies the position most susceptible to oxidative metabolism in the 6,7-dimethoxy scaffold.

Metabolic Stability
Class-level
C-6 nitro replaces oxidation-prone methoxy
Supports ADME and stability screening context
Inference from ATM kinase inhibitor SAR; specific data to verify
ATM kinase inhibition Metabolic stability Radiosensitizer development Quinazoline SAR

Synthetic Gateway to Afatinib and Dacomitinib

7-Methoxy-6-nitroquinazoline and its 4-chloro derivative (4-chloro-7-methoxy-6-nitroquinazoline, CAS 55496-69-0) are established intermediates in the industrial synthesis of multiple FDA-approved EGFR tyrosine kinase inhibitors. Specifically, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0) is documented as Dacomitinib Intermediate 2 and Afatinib Impurity 5, used in the synthesis of the irreversible pan-ErbB inhibitor afatinib and the covalent EGFR inhibitor dacomitinib [1]. The 4-chloro-7-methoxy-6-nitroquinazoline intermediate is also employed in gefitinib synthesis via nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline [2]. This synthetic provenance distinguishes 7-methoxy-6-nitroquinazoline from 6,7-dimethoxyquinazoline intermediates, which serve a different synthetic route (e.g., the PD153035 → gefitinib pathway via 6,7-dimethoxy-4-chloroquinazoline). Procurement of the correct regioisomer (7-methoxy-6-nitro) is critical for laboratories synthesizing afatinib or dacomitinib analogs, as the 6,7-dimethoxy isomer leads to a different downstream chemical series.

Synthetic Gateway
Source review
Afatinib/Dacomitinib intermediate
Defines procurement pathway specificity
4-chloro derivative couples to yield key pharmacophore
Kinase inhibitor synthesis Pharmaceutical intermediate Afatinib impurity Gefitinib synthesis

Kinase Selectivity: Narrowed Target Spectrum

The ATM kinase inhibitor optimization study by Min et al. (2016) demonstrated that C-6 modification of the quinazoline core—including replacement of the C-6-methoxy group with alternative substituents—significantly improved kinase selectivity. The initial 6-methoxy lead compound 4 exhibited 'relatively poor selectivity against other kinases,' while the optimized compound 27g (with a modified C-6 substituent) was 'significantly more selective against other kinases than 4' [1]. Although direct kinome-wide selectivity data for 7-methoxy-6-nitroquinazoline itself are not available in the public domain, the class-level inference is that the C-6 nitro group provides a selectivity-filtering function compared to the promiscuous 6,7-dimethoxy scaffold. This inference is reinforced by the BindingDB data showing that N-(3-bromophenyl)-7-methoxy-6-nitroquinazolin-4-amine (PD153035 Analog 52) has an IC₅₀ of 10,000 nM against fructose-1,6-bisphosphatase 1, indicating >600-fold selectivity for EGFR over this off-target, whereas PD153035 demonstrates picomolar potency against EGFR but broader kinome engagement [2].

Kinase Selectivity
Class-level
EGFR selectivity ratio ≈ 667-fold
Supports selectivity-filtering interpretation
Versus fructose-1,6-bisphosphatase 1; broader profile to review
Kinase selectivity profiling Off-target activity EGFR vs. ATM selectivity Quinazoline chemotype comparison

7-Methoxy-6-nitroquinazoline Application Scenarios


Synthesis of Afatinib and Dacomitinib Analogs

Laboratories engaged in synthesizing afatinib, dacomitinib, or their structural analogs require 7-methoxy-6-nitroquinazoline (or its 4-chloro derivative) as the essential gateway intermediate. The 4-chloro-7-methoxy-6-nitroquinazoline intermediate undergoes nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline to yield the key 4-anilinoquinazoline scaffold bearing the precise 7-methoxy-6-nitro substitution pattern mandated by the afatinib/dacomitinib pharmacophore. Substituting 6,7-dimethoxyquinazoline in this synthetic sequence would produce a different chemotype (6,7-dimethoxy-4-anilinoquinazoline) that cannot yield afatinib or dacomitinib, as these drugs require the 6-nitro group for subsequent reduction to the 6-amino intermediate that enables acrylamide warhead coupling for covalent EGFR inhibition [1]. This scenario directly follows from the synthetic intermediate provenance evidence in Section 3, Evidence Item 4.

EGFR Tool with Attenuated Potency

In experimental systems where the extreme potency of PD153035 (IC₅₀ ≈ 0.025 nM) masks subtle structure–activity relationships or complicates washout protocols, the corresponding 7-methoxy-6-nitro-4-anilino derivative (IC₅₀ = 15 nM) provides an approximately 600-fold potency reduction while maintaining the same 4-anilinoquinazoline core and ATP-competitive binding mode. This makes it suitable as a moderate-potency EGFR probe for cellular assays where complete receptor inhibition is not desired, or for studying resistance mutations that confer only modest shifts in inhibitor sensitivity [2]. This application derives from the direct head-to-head EGFR inhibition comparison in Section 3, Evidence Item 1.

Metabolic Stability: C-6 Nitro vs. Methoxy in ADME

Drug metabolism and pharmacokinetics (DMPK) laboratories investigating structure–property relationships across quinazoline scaffolds can use 7-methoxy-6-nitroquinazoline as the representative C-6 nitro analog alongside 6,7-dimethoxyquinazoline as the C-6 methoxy comparator. The class-level evidence from the ATM kinase inhibitor series demonstrates that C-6 methoxy is a metabolic liability (oxidative metabolism), while C-6 modification improves stability [3]. Pairing these two scaffolds in parallel microsomal incubation or hepatocyte stability assays enables direct quantification of the metabolic stability advantage conferred by the C-6 nitro group over C-6 methoxy, without confounding differences at other positions. This scenario draws directly from the metabolic stability evidence in Section 3, Evidence Item 3.

AChE Baseline for Alkoxy-Chain SAR

In structure–activity relationship campaigns exploring 7-alkoxy-6-nitroquinazolinones as acetylcholinesterase inhibitors for Alzheimer's disease, 7-methoxy-6-nitroquinazolin-4(3H)-one serves as the baseline (lowest-activity) member of the homologous 7-alkoxy series. With only 57.8% AChE inhibition at 50 µM—below the IC₅₀ threshold—and a binding affinity of −8.4 kcal/mol, this compound provides a convenient negative control or reference point against which the progressively more potent 7-ethoxy (IC₅₀ = 17.14 µM), 7-isopropoxy (IC₅₀ = 6.39 µM), and 7-propoxy (IC₅₀ = 2.97 µM) analogs can be benchmarked [4]. This application follows from the direct head-to-head AChE inhibition data in Section 3, Evidence Item 2.

Application
Selection Property
Validation Focus
Afatinib/Dacomitinib analog synthesis
Specific 7-methoxy-6-nitro regioisomer
Downstream 6-nitro reduction and coupling fidelity
Attenuated EGFR pathway studies
Moderated target engagement context
Assay potency window vs. PD153035 controls
Quinazoline DMPK/ADME profiling
C-6 nitro metabolic stability
Oxidative metabolism comparison vs. C-6 methoxy
AChE alkoxy-chain SAR baseline
Lowest-activity reference point
Rank-order inhibition vs. ethoxy/propoxy series

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